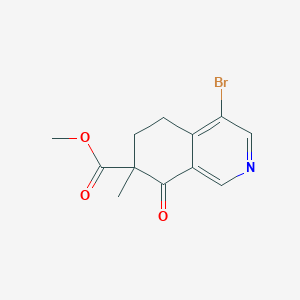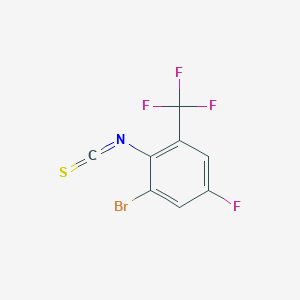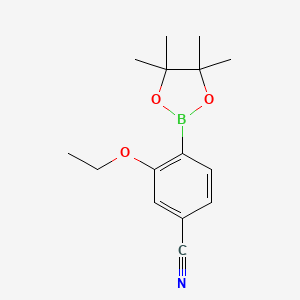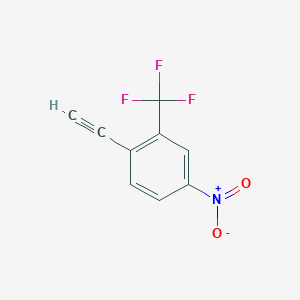
Methyl 4-amino-6-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-6-methylpicolinate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-methylpicolinate typically involves the esterification of 4-amino-6-methylpicolinic acid. One common method is to react 4-amino-6-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-6-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-amino-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-6-methylpicolinate involves its interaction with specific molecular targets. For example, in herbicidal applications, it may act as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal plant growth processes. The compound can bind to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .
Comparación Con Compuestos Similares
Similar Compounds
Halauxifen-methyl: Another picolinate derivative used as a herbicide.
Florpyrauxifen-benzyl: A structurally related compound with similar herbicidal activity.
Uniqueness
Methyl 4-amino-6-methylpicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its amino and methyl groups confer specific reactivity and interaction capabilities that differentiate it from other picolinate derivatives.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
methyl 4-amino-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |
Clave InChI |
IIJMBALNNSUOIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


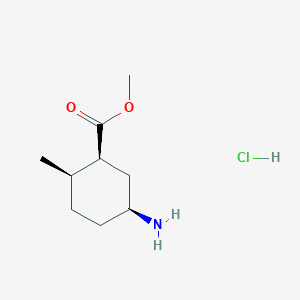
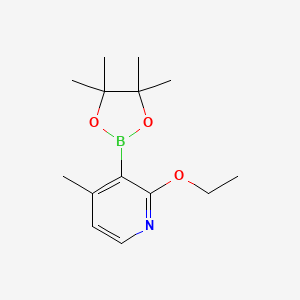
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)
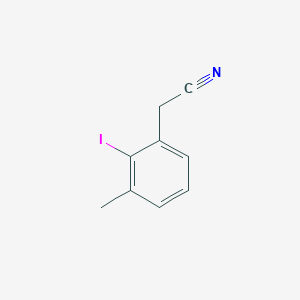

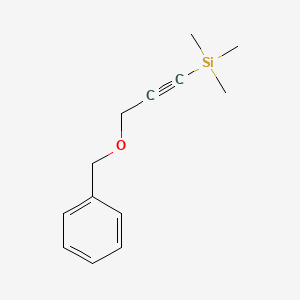
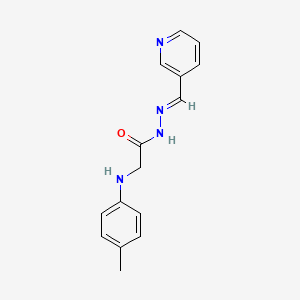
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
